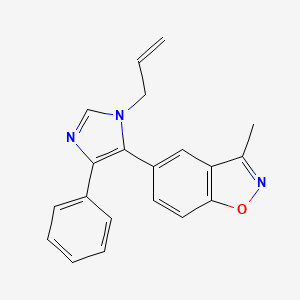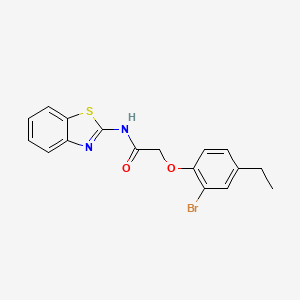![molecular formula C18H21N3O2 B4069564 2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4069564.png)
2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide
Overview
Description
2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-737 and is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. The Bcl-2 family proteins play a crucial role in regulating apoptosis, which is a process of programmed cell death. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
ABT-737 binds to the hydrophobic groove of Bcl-2, Bcl-XL, and Bcl-w proteins, which are overexpressed in cancer cells. This binding leads to the displacement of pro-apoptotic proteins such as Bax and Bak from the groove, allowing them to form pores in the mitochondrial membrane. This process leads to the release of cytochrome c from the mitochondria, which triggers the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to their death. This process involves the activation of the caspase cascade and the release of cytochrome c from the mitochondria. ABT-737 has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
ABT-737 has several advantages for lab experiments, including its high selectivity for Bcl-2 family proteins, its ability to induce apoptosis in cancer cells, and its potential for combination therapy with chemotherapy. However, ABT-737 has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on ABT-737. One area of research is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ABT-737. Additionally, the combination of ABT-737 with other targeted therapies or immune checkpoint inhibitors is an area of active research. Finally, the development of ABT-737 analogs with improved pharmacokinetic properties is also an important area of research.
Scientific Research Applications
ABT-737 has been extensively studied for its potential applications in cancer therapy. The Bcl-2 family proteins play a crucial role in regulating apoptosis, and their overexpression has been linked to cancer cell survival and resistance to chemotherapy. ABT-737 has been shown to selectively bind to Bcl-2, Bcl-XL, and Bcl-w proteins, leading to the induction of apoptosis in cancer cells. ABT-737 has been tested in preclinical studies on various types of cancer, including leukemia, lymphoma, and solid tumors, and has shown promising results.
properties
IUPAC Name |
N-butan-2-yl-2-(phenylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-13(2)19-17(22)15-11-7-8-12-16(15)21-18(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXFRFJWRHBCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-(phenylcarbamoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-furylmethyl){5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4069482.png)
![2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4069489.png)
![4-(4-chlorophenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4069491.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4069501.png)
![methyl 4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4069505.png)
![2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4069510.png)
![N-(3-nitrophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069526.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4069554.png)
![N-isobutyl-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069558.png)
![5-(2-fluorophenyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4069577.png)
![1-(4-fluorophenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4069580.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide](/img/structure/B4069592.png)